Methyl methacrylate is classified as an ester of methacrylic acid and methanol. It is a colorless liquid with a characteristic fruity odor. The compound is primarily used as a monomer in the production of polymethyl methacrylate, which is a transparent thermoplastic often used as a lightweight alternative to glass. Methyl methacrylate is also recognized by various safety organizations due to its potential health hazards, including being a skin irritant and a possible carcinogen .
Methyl methacrylate can be synthesized through several methods:
The molecular formula for methyl methacrylate is . Its structure consists of a methacrylic acid moiety bonded to a methyl group. The compound features a carbon-carbon double bond (alkene) between the second and third carbon atoms, which contributes to its reactivity in polymerization processes.
Methyl methacrylate participates in various chemical reactions:
The mechanism of action for the polymerization of methyl methacrylate typically involves free radical initiation:
This mechanism underscores the importance of controlling reaction conditions (temperature, pressure) to optimize polymer yield and properties .
Methyl methacrylate exhibits several notable physical and chemical properties:
Methyl methacrylate has diverse applications across various fields:
The chemical architecture of methyl methacrylate consists of a methacrylate group with a double bond between carbon atoms, attached to a methyl ester group. This configuration, represented by the structural formula CH₂=C(CH₃)COOCH₃, provides the reactivity necessary for polymerization [1] [8]. The molecule's electron-deficient double bond readily undergoes radical polymerization, while the ester group influences both the solubility characteristics and the glass transition temperature of the resulting polymers [5].
MMA exhibits several critical physical properties that determine its industrial handling and applications:
The compound's reactivity profile centers around the polymerizable vinyl group. MMA readily undergoes chain-growth polymerization when initiated by heat, light, or radical initiators, forming high-molecular-weight polymers. This polymerization can be controlled through inhibitors such as hydroquinone or its methyl ether (typically added at 10-50 ppm concentrations) to prevent premature polymerization during storage and transportation [1] [6]. Commercially available MMA has a purity of ≥99.8%, with trace impurities including methacrylic acid (<0.005%) and water (<0.05%) [6].
Table 1: Key Physical Properties of Methyl Methacrylate
Property | Value | Conditions | Significance |
---|---|---|---|
Molecular Weight | 100.12 g/mol | - | Determines molar proportions in reactions |
Boiling Point | 100-101°C | 1 atm | Dictates distillation parameters |
Melting Point | -48°C | 1 atm | Handling requirements in cold environments |
Density | 0.944 g/cm³ | 20°C | Critical for volumetric measurements |
Vapor Pressure | 3.87 kPa | 20°C | Indicates volatility and handling requirements |
Water Solubility | 1.6 g/100mL | 20°C | Affects wastewater treatment considerations |
Log P (Octanol-Water) | 1.38 | - | Predicts environmental distribution behavior |
The discovery of methyl methacrylate dates to 1873, when German chemists Bernhard Tollens and W. A. Caspary first synthesized the compound and documented its tendency to polymerize into a clear, glass-like solid when exposed to sunlight [1]. However, the commercial potential of this transformation remained unrealized for decades until the emergence of Hermann Staudinger's macromolecular theory in the 1920s provided the theoretical foundation for understanding polymerization [1].
The pivotal industrial breakthrough came in 1933 when German chemist Otto Röhm of Rohm and Haas AG commenced the first commercial production of methacrylic esters, initially focusing on ethyl methacrylate [2] [6]. This pioneering work culminated in 1937 when Imperial Chemical Industries (ICI) in Britain adapted Röhm's process to launch the first industrial-scale production of methyl methacrylate using the acetone cyanohydrin (ACH) process [2] [6]. The timing proved fortuitous, as the material's exceptional optical clarity and shatter-resistant properties made it an ideal replacement for glass in aircraft canopies during World War II—an application that drove exponential production growth throughout the 1940s [1].
The post-war era witnessed MMA's transformation into a commodity chemical, with production scaling from 54,000 tonnes in 1960 to 404,000 tonnes by 1981 in the United States alone [6]. This expansion was paralleled by diversification in production methods. While the ACH process dominated through the 1970s, concerns about hydrogen cyanide toxicity and ammonium sulfate waste (1.1 kg per kg MMA produced) spurred development of alternative routes [2] [9]. Japan pioneered commercial-scale isobutylene oxidation processes in 1983, followed by the introduction of ethylene-based routes (BASF process) and direct methacrolein esterification technologies in subsequent decades [2] [9]. These innovations reduced dependence on toxic intermediates and improved the environmental footprint of MMA production.
The methyl methacrylate market has demonstrated robust and consistent growth over recent decades, with current global production capacity estimated at over 5.7 million metric tons annually [3] [7]. Valued at $18.6-20.05 billion in 2024, the market is projected to reach $39.81 billion by 2034, expanding at a compound annual growth rate (CAGR) of 7.5-7.9% [7] [10]. This growth trajectory is fueled by increasing demand across multiple industrial sectors, particularly in rapidly developing economies.
Table 2: Methyl Methacrylate Market Overview by Region (2024)
Region | Market Share (%) | Key Producing Countries | Growth Drivers |
---|---|---|---|
North America | 40.6% | United States, Canada | Automotive glazing, construction materials |
Asia-Pacific | 32% | China, South Korea, Japan | Electronics, smartphone screens, automotive parts |
Europe | 22% | Germany, France, UK | Sustainability initiatives, recycling technologies |
Rest of World | 5.4% | Brazil, Middle East | Infrastructure development, consumer goods |
Production methods have evolved significantly in response to economic and environmental considerations. The traditional acetone cyanohydrin (ACH) process remains prevalent but faces challenges due to its coproduction of ammonium sulfate waste and dependence on hydrogen cyanide supply [2] [9]. Modern alternatives include:
The feedstock landscape varies regionally, with acetone predominating in the ACH process (accounting for 26% of production costs), while isobutylene (58% of C4 process costs) and ethylene serve as primary inputs for alternative methods [9]. Recent capacity expansions include Mitsubishi Chemical's Alpha technology plant in Singapore (2008) and Röhm's LiMA technology facility in Texas (250,000 tonnes/year, operational in 2024) [1] [7].
Market segmentation reveals diverse consumption patterns:
Sustainability initiatives are reshaping the industry, exemplified by the European Commission's "MMAtwo" project, which aims to recycle 27,000 tons of PMMA scrap annually into 12,250 tons of high-purity MMA [3] [7]. Concurrently, producers like Mitsubishi Chemical are advancing bio-based MMA monomers and PMMA recycling technologies to reduce environmental impact while meeting growing global demand [7] [9]. These developments position MMA for continued expansion, particularly in Asia-Pacific where rapid industrialization and urbanization fuel consumption growth rates exceeding the global average [4] [7] [10].
Table 3: Major Methyl Methacrylate Production Processes Compared
Process | Key Raw Materials | Byproducts | Advantages | Disadvantages | Market Share |
---|---|---|---|---|---|
Acetone Cyanohydrin (ACH) | Acetone, HCN, Methanol | Ammonium bisulfate (1.1 kg/kg MMA) | Established technology, high purity | Toxic intermediates, waste disposal issues | ~50% |
Isobutylene Oxidation (C4) | Isobutylene, Methanol | Water | Lower toxicity, higher yield | Complex multi-stage process | ~30% |
Ethylene Carbonylation (BASF) | Ethylene, CO, Formaldehyde | Water | Flexible feedstock, no toxic intermediates | High capital investment | ~15% |
Methyl Propionate (Alpha) | Ethylene, CO, Methanol | Minimal | High efficiency, low waste | Proprietary technology | ~5% |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0